molecular formula C8H8N4OS2 B7531449 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No. B7531449
M. Wt: 240.3 g/mol
InChI Key: DRROAOPKDPESJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a member of the thiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, some studies have suggested that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide have been studied in vitro and in vivo. Some studies have shown that this compound can inhibit the growth of cancer cells and microorganisms. Other studies have suggested that this compound may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide in lab experiments is its potential pharmacological properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound to better understand how it works. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide has been reported in various studies. One of the most common methods of synthesis involves the reaction of 2-amino-4-methylthiazole with 5-methyl-1,3,4-thiadiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl isocyanate to form the final product.

Scientific Research Applications

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide has been studied for its potential pharmacological properties. Some studies have shown that this compound has antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli. Other studies have suggested that this compound has potential anticancer properties by inhibiting the growth of cancer cells.

properties

IUPAC Name

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS2/c1-4-9-6(3-14-4)7(13)10-8-12-11-5(2)15-8/h3H,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRROAOPKDPESJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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